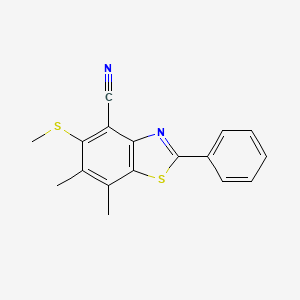
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring system. The presence of methyl, phenyl, and methylsulfanyl groups further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. Subsequent functionalization steps introduce the methyl, phenyl, and methylsulfanyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile include other benzothiazole derivatives, such as:
- 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride
- 6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
- 6,7-Dimethyl-5-methylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methyl, phenyl, and methylsulfanyl groups in this compound contributes to its distinct chemical properties and potential uses.
Biological Activity
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article will explore its biological activity, including antitumor, antimicrobial, and other therapeutic potentials, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 248.37 g/mol |
| CAS Number | 516077 |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including our compound of interest. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827), the compound showed promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 9.48 | Moderate |
| HCC827 | 6.26 | High |
The results indicate that the compound has a higher potency against HCC827 cells compared to A549 cells, suggesting a selective action that could be beneficial in targeted therapy .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound possesses a broad spectrum of activity against common bacterial strains .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound is believed to intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and metabolism.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
Properties
CAS No. |
918801-30-6 |
|---|---|
Molecular Formula |
C17H14N2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6,7-dimethyl-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C17H14N2S2/c1-10-11(2)16-14(13(9-18)15(10)20-3)19-17(21-16)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
JTVSUHFUWBBNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















